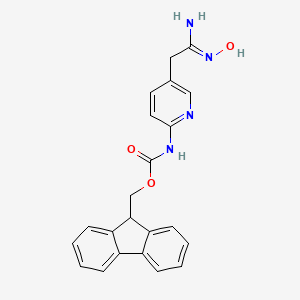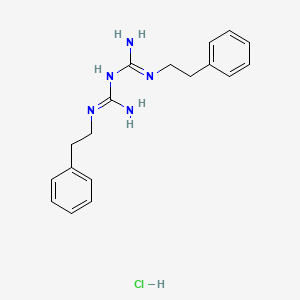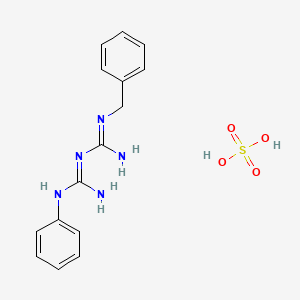
2-(Fmoc-amino)pyridine-5-acetamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Fmoc-amino)pyridine-5-acetamidoxime is a chemical compound that features a pyridine ring substituted with an Fmoc-protected amino group and an acetamidoxime moiety. The Fmoc (fluorenylmethyloxycarbonyl) group is a commonly used protecting group in organic synthesis, particularly for amino acids and peptides
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (Et3N).
Acetamidoxime Formation: The acetamidoxime moiety can be synthesized by reacting the corresponding amine with hydroxylamine under acidic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems for efficient production.
Types of Reactions:
Oxidation: The pyridine ring can undergo oxidation reactions, such as with potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, involving various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2, Pd/C, Zn/HCl
Substitution: NaOCH3, RLi, RMgX
Major Products Formed:
Oxidation: Pyridine N-oxide
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives
Aplicaciones Científicas De Investigación
2-(Fmoc-amino)pyridine-5-acetamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of biological systems, particularly in the context of peptide synthesis and modification.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(Fmoc-amino)pyridine-5-acetamidoxime exerts its effects involves its interaction with molecular targets and pathways. The Fmoc group can be selectively removed under basic conditions, allowing for the release of the free amine, which can then participate in further chemical reactions. The acetamidoxime moiety can also undergo hydrolysis to form the corresponding amine and hydroxylamine derivatives.
Comparación Con Compuestos Similares
2-(Fmoc-amino)pyridine-5-acetamidoxime is unique due to its combination of the Fmoc-protected amino group and the acetamidoxime moiety. Similar compounds include:
2-(Fmoc-amino)ethanol: This compound features an Fmoc-protected amino group and an ethanol moiety.
2-(Fmoc-amino)acetamide: This compound has an Fmoc-protected amino group and an acetamide group.
These compounds share the Fmoc protection but differ in their functional groups, leading to different chemical properties and applications.
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-[5-[(2Z)-2-amino-2-hydroxyiminoethyl]pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c23-20(26-28)11-14-9-10-21(24-12-14)25-22(27)29-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19,28H,11,13H2,(H2,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBWWORPKLHGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=NC=C(C=C4)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)







![[N'-(N'-benzylcarbamimidoyl)carbamimidoyl]azanium;chloride](/img/structure/B8045782.png)




